molecular formula C18H23N5O2 B2366906 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-66-6

1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2366906
CAS RN: 1105245-66-6
M. Wt: 341.415
InChI Key: IBMORCRQMJIWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as DBH, is a purine derivative that has been extensively studied for its potential use in scientific research. DBH is a synthetic compound that has been developed as a potent and selective inhibitor of the cGAS-STING pathway, which is a key component of the innate immune response.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

New derivatives of purine-2,6-dione, including compounds structurally related to 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been synthesized and evaluated for their affinity and selectivity profile across various serotonin (5-HT) receptors, notably 5-HT1A, 5-HT2A, and 5-HT7. The research aimed to find compounds with potential psychotropic activity, indicating the relevance of these derivatives in designing new ligands for psychiatric disorders. Among the series, certain derivatives exhibited significant antidepressant-like and anxiolytic-like activities in vivo, highlighting the therapeutic potential of these compounds in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Antiviral Applications

The synthesis and evaluation of 9-benzyl-6-(dimethylamino)-9H-purines, including compounds with structural similarity to the query compound, have demonstrated their activity against rhinovirus type 1B. Introduction of specific substituents, such as a 2-chloro group, significantly enhanced their antiviral potency. This discovery points towards the potential use of these derivatives as a new class of antiviral agents, specifically targeting rhinoviruses, which are common causative agents of the common cold (Kelley et al., 1988).

Synthetic and Chemical Properties

Research on the synthesis of fused purine-2,6-diones, such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, has contributed to the understanding of the chemical properties and synthetic pathways of purine derivatives. These studies offer insights into the versatility of purine compounds in chemical synthesis, providing a foundation for the development of new compounds with potential biological activity (Hesek & Rybár, 1994).

properties

IUPAC Name

1-benzyl-8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)23-14-15(19-17(23)20(3)4)21(5)18(25)22(16(14)24)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMORCRQMJIWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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